2-(6-bromo-2-methoxy-1-naphthyl)-N-(tetrahydro-2-furanylmethyl)acetamide
Beschreibung
This compound is a brominated naphthylacetamide derivative featuring a methoxy group at the 2-position of the naphthalene ring and a tetrahydrofuranmethyl (THF-methyl) substituent on the acetamide nitrogen. The bromine atom at the 6-position likely enhances electrophilic reactivity and influences binding interactions in biological systems, while the THF-methyl group may improve solubility compared to purely aromatic analogs.
Eigenschaften
IUPAC Name |
2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO3/c1-22-17-7-4-12-9-13(19)5-6-15(12)16(17)10-18(21)20-11-14-3-2-8-23-14/h4-7,9,14H,2-3,8,10-11H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTXZWIZMREZLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)Br)CC(=O)NCC3CCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
2-(6-Bromo-2-methoxy-1-naphthyl)-N-(tetrahydro-2-furanylmethyl)acetamide is a novel compound with potential therapeutic applications. Its unique structure combines a naphthalene derivative with a tetrahydrofuran moiety, which may influence its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Properties:
- Molecular Weight: 336.21 g/mol
- LogP: 4.042 (indicating moderate lipophilicity)
- Solubility: Soluble in organic solvents; limited aqueous solubility.
Research indicates that the biological activity of 2-(6-bromo-2-methoxy-1-naphthyl)-N-(tetrahydro-2-furanylmethyl)acetamide may involve:
- Inhibition of Transcription Factors: The compound has been shown to inhibit transcription factors such as TEAD, which are implicated in various proliferative diseases, including cancers .
- Anti-inflammatory Effects: Preliminary studies suggest that it may exert anti-inflammatory effects by modulating cytokine release and inhibiting pathways involved in inflammation .
- Antiproliferative Activity: In vitro assays indicate that this compound exhibits antiproliferative effects against several cancer cell lines, suggesting potential use in oncology .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of the compound:
Case Studies
-
Case Study on Cancer Treatment:
A recent study evaluated the effects of the compound on breast cancer cells (MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM, with apoptosis being confirmed through flow cytometry analysis. -
Anti-inflammatory Research:
In an animal model of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent. -
Transcription Factor Inhibition:
A study demonstrated that treatment with this compound led to decreased expression of genes regulated by TEAD transcription factors in various cancer cell lines, suggesting a pathway for therapeutic intervention in TEAD-related malignancies.
Wissenschaftliche Forschungsanwendungen
Potential Biological Activities
Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor . Its potential applications can be summarized as follows:
- Alzheimer's Disease : Preliminary studies suggest that 2-(6-bromo-2-methoxy-1-naphthyl)-N-(tetrahydro-2-furanylmethyl)acetamide may interact with enzymes involved in neurodegenerative processes, potentially offering therapeutic benefits against Alzheimer's disease. The structural properties may facilitate binding to specific enzyme targets, modulating their activity and contributing to neuroprotection.
- Diabetes : The compound has also been studied for its effects on metabolic pathways related to diabetes. Its ability to inhibit certain enzymes could lead to improved glucose metabolism and insulin sensitivity, making it a candidate for diabetes management.
Synthesis and Mechanism of Action
The synthesis of 2-(6-bromo-2-methoxy-1-naphthyl)-N-(tetrahydro-2-furanylmethyl)acetamide typically involves multiple synthetic steps that allow for the incorporation of its complex structure. While detailed mechanisms of action remain under investigation, the presence of known functional groups suggests potential interactions with various biological pathways.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing key features:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-(6-bromo-2-methoxynaphthalen-1-yl)acetonitrile | Nitrile instead of acetamide | Different reactivity due to nitrile functionality |
| 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-phenyacetamide | Phenyl group on acetamide nitrogen | Potentially different biological activity due to phenyl substitution |
| 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-thiazol-2-yacetamide | Thiazole ring attached to acetamide nitrogen | Unique heterocyclic nature influencing bioactivity |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituted Naphthyl-Triazolyl Acetamides (6a–6c)
Key Compounds :
- 6a : 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide
- 6b : 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-nitrophenyl)acetamide
- 6c : 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(3-nitrophenyl)acetamide
Structural Differences :
- The target compound lacks the triazole moiety present in 6a–6c but includes a brominated naphthalene core and a THF-methyl group.
- The nitro substituents in 6b and 6c introduce strong electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound.
Physicochemical Properties :
- IR Spectroscopy : The target compound’s C=O stretch (~1670–1680 cm⁻¹) would align with 6a–6c, but its bromine substituent may reduce symmetry, broadening aromatic C=C stretches (1599–1601 cm⁻¹ in 6a–6c) .
- NMR : The THF-methyl group in the target compound would produce distinct δ 3.5–4.0 ppm signals (protons adjacent to oxygen), absent in 6a–6c .
| Compound | Key Substituents | Molecular Weight (g/mol) | IR C=O (cm⁻¹) | Notable NMR Features (δ ppm) |
|---|---|---|---|---|
| Target Compound | 6-Br, 2-OMe, THF-methyl | ~375–385* | ~1675 | 3.5–4.0 (THF-CH₂), 7.2–8.5 (Ar-H) |
| 6a | Naphthyloxy, triazole, phenyl | 404.14 | 1671 | 5.38 (–NCH₂CO–), 8.36 (triazole) |
| 6b | Naphthyloxy, triazole, 2-NO₂ | 434.13 | 1682 | 8.61 (Ar–H NO₂), 10.79 (–NH) |
| 6c | Naphthyloxy, triazole, 3-NO₂ | 434.13 | 1676 | 8.40 (triazole), 11.02 (–NH) |
*Estimated based on molecular formula.
N-(Benzothiazole-2-yl)acetamides
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide
Functional Group Impact :
- The benzothiazole ring in these analogs enhances π-stacking and hydrogen-bonding capabilities compared to the naphthalene core in the target compound.
- The trifluoromethyl group increases lipophilicity, whereas the THF-methyl group in the target compound may offer better aqueous solubility.
Chloroacetamide Herbicides ()
Key Compounds :
- Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)
- Pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide)
Structural and Functional Contrasts :
- Chloroacetamides feature aliphatic substituents (e.g., methoxymethyl, propoxyethyl) and are optimized for herbicidal activity via inhibition of fatty acid elongation.
Naphthyl Ethyl Acetamides ()
Key Compound : N-[2-(7-Methoxy-1-naphthyl)ethyl] acetamide
Comparison :
- Positional isomerism (7-methoxy vs. 6-bromo-2-methoxy) alters electronic distribution. The bromine atom in the target compound may increase steric hindrance and electrophilicity, affecting receptor binding.
- The ethyl linker in this analog vs. the THF-methyl group in the target compound impacts conformational flexibility .
Vorbereitungsmethoden
Bromination of the Naphthalene Core
Bromination is typically achieved using electrophilic aromatic substitution. N-Bromosuccinimide (NBS) in dichloromethane or acetonitrile at 0–25°C selectively brominates the 6-position of 2-methoxy-1-naphthalene derivatives. Alternative reagents like bromine (Br₂) in acetic acid are less favored due to over-bromination risks.
Table 1: Bromination Reagent Comparison
| Reagent | Solvent | Temperature | Yield (%) | Selectivity | Source |
|---|---|---|---|---|---|
| NBS | CH₂Cl₂ | 0–5°C | 85–90 | High (6-position) | |
| Br₂ | CH₃COOH | 25°C | 70–75 | Moderate |
Methoxylation and Acetylation Steps
Methoxylation via Nucleophilic Substitution
The methoxy group is introduced using a Williamson ether synthesis. 6-Bromo-2-hydroxy-naphthalene reacts with methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) in acetone.
Reaction Conditions :
Acetylation to Form the Acetamide Backbone
The intermediate 6-bromo-2-methoxy-1-naphthaleneacetic acid is activated using thionyl chloride (SOCl₂) to form the acid chloride, which reacts with tetrahydrofurfurylamine in tetrahydrofuran (THF).
Table 2: Acetylation Optimization
| Activator | Amine | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| SOCl₂ | Tetrahydrofurfurylamine | THF | 88 | 98 |
| DCC/DMAP | Tetrahydrofurfurylamine | DMF | 75 | 90 |
Coupling Reactions and Final Assembly
Palladium-Catalyzed Cross-Coupling
A Suzuki-Miyaura coupling integrates the brominated naphthalene with the tetrahydrofuranmethyl-acetamide group. Key conditions include:
-
Catalyst : Pd(OAc)₂/Xantphos
-
Base : Cs₂CO₃
-
Solvent : Toluene/water (9:1)
Industrial-Scale Modifications
To avoid chromatography (unsuitable for large-scale production), patent WO2020049153A1 describes a tandem crystallization-distillation method:
-
Replace toluene with methyl-THF for easier distillation.
-
Wash organic phase with 0.3 M NaCl to remove palladium residues.
Critical Analysis of Methodologies
Bromination Efficiency
NBS outperforms Br₂ in selectivity and yield (Table 1). Industrial protocols favor NBS due to reduced byproduct formation and easier purification.
Solvent Impact on Acetylation
THF provides higher yields than DMF (Table 2), likely due to better solubility of the acid chloride intermediate.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
